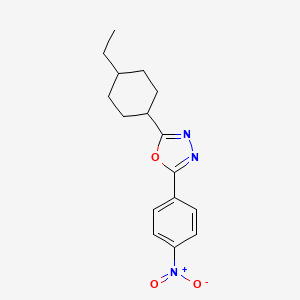

2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

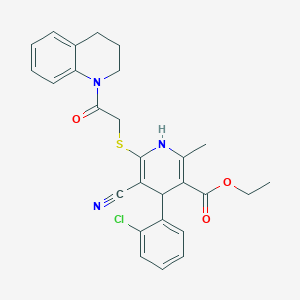

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The ethylcyclohexyl and nitrophenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the bulky ethylcyclohexyl and nitrophenyl substituents. These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group on the phenyl ring is electron-withdrawing, which could make the ring more susceptible to electrophilic aromatic substitution reactions . The oxadiazole ring might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

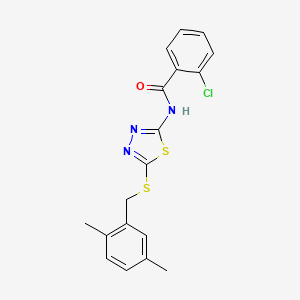

1,3,4-Oxadiazole derivatives, including compounds structurally similar to 2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, have been extensively studied for their antimicrobial properties. For instance, derivatives have shown remarkable antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. The synthesis involves reacting acylhydrazide with nitro or chloro aroyle chloride, followed by cyclization to afford the 1,3,4-oxadiazole derivatives (Jafari et al., 2017).

Materials Science Applications

In materials science, 1,3,4-oxadiazole derivatives with nitro terminal groups have been synthesized for their mesogenic properties, displaying various liquid crystalline phases. These compounds, synthesized with a focus on the impact of the nitro group and alkoxy terminal chain, offer insights into the design of new materials with specific optical properties (Abboud et al., 2017).

Corrosion Inhibition

Substituted oxadiazoles, such as 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies highlight the potential of oxadiazole derivatives in developing safer and more efficient corrosion inhibitors for industrial applications (Lagrenée et al., 2001).

Nonlinear Optical Properties

Donor-acceptor molecules incorporating 1,3,4-oxadiazole units have demonstrated significant second-order molecular nonlinearity, indicating their potential use in nonlinear optical materials. These findings contribute to the design of efficient materials for photonic applications (Mashraqui et al., 2004).

Green Chemistry Approaches

The synthesis of 2-aryl-1,3,4-oxadiazole derivatives using eco-friendly methods exemplifies the application of green chemistry principles in the development of functional molecules. These methods offer advantages such as high yields, simplicity in purification, and minimal environmental impact (Zhu et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-2-11-3-5-12(6-4-11)15-17-18-16(22-15)13-7-9-14(10-8-13)19(20)21/h7-12H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZMEFETSHPOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2837589.png)

![N-[1-(2-Fluorophenyl)propan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2837596.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/no-structure.png)

![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)

![4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2837611.png)